2-Ethyloctanoic acid CAS number and properties
2-Ethyloctanoic acid CAS number and properties
An In-depth Technical Guide to 2-Ethyloctanoic Acid
This technical guide provides a comprehensive overview of 2-Ethyloctanoic acid, a branched-chain carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, its applications, and relevant safety and toxicity data.
Core Properties of 2-Ethyloctanoic Acid
2-Ethyloctanoic acid is an organic compound with the chemical formula C10H20O2.[1][2] Its unique branched structure imparts specific physical and chemical properties that are leveraged in various industrial applications.
Identifiers
| Identifier | Value |
| CAS Number | 25234-25-7[1][2][3] |
| Molecular Formula | C10H20O2[1][2][3] |
| Molecular Weight | 172.26 g/mol [1][3] |
| IUPAC Name | 2-ethyloctanoic acid[1][3] |
| Synonyms | Octanoic acid, 2-ethyl-[3] |
Physicochemical Properties
| Property | Value |
| Boiling Point | 262.98°C (estimated)[4] |
| Density | 0.9047 g/cm³ (rough estimate)[4] |
| Flash Point | 142.3°C[4] |
| Vapor Pressure | 0.00178 mmHg at 25°C[4] |
| Refractive Index | 1.4184 (estimated)[4] |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and benzene. It is relatively insoluble in water.[5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2-Ethyloctanoic acid are crucial for its application in research and development.
Synthesis of 2-Ethyloctanoic Acid
The industrial production of similar branched-chain carboxylic acids often involves the oxidation of the corresponding aldehyde.
Protocol: Oxidation of 2-Ethylhexanal (B89479) to 2-Ethylhexanoic Acid (A representative synthesis)
This method can be adapted for 2-ethyloctanoic acid from 2-ethyloctanal. An efficient method involves the use of N-hydroxyphthalimide as a catalyst and oxygen or air as the oxidant.[6][7]
-
Reaction Setup: A two-necked flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser connected to a gasometric apparatus to measure oxygen consumption.[7]
-
Reagents:
-
2-Ethylhexanal (substrate)
-
N-Hydroxyphthalimide (catalyst)
-
Isobutanol (solvent)
-
Oxygen or purified air (oxidant)
-
-
Procedure:
-
The flask is charged with 2-ethylhexanal, N-hydroxyphthalimide, and isobutanol.
-
The mixture is heated to the desired reaction temperature (e.g., 40°C) in an oil bath with continuous stirring.
-
Oxygen or air is introduced into the reaction mixture at a controlled flow rate.
-
The reaction progress is monitored by measuring the consumption of oxygen over time.
-
Upon completion of the reaction (when oxygen consumption ceases), the mixture is cooled to room temperature.
-
-
Work-up and Purification:
-
The solvent and any unreacted starting material are removed under reduced pressure.
-
The resulting crude 2-ethylhexanoic acid can be purified by vacuum distillation.[6]
-
A patent also describes a method using a phosphomolybdovanadium heteropolyacid catalyst for the oxidation of 2-ethylhexanal, achieving high conversion and selectivity.[8]
Analytical Methodologies
Accurate and reproducible analytical methods are essential for the quantification and quality control of 2-Ethyloctanoic acid.
Protocol: Gas Chromatography (GC) Analysis
This protocol is based on the determination of the related compound 2-ethylhexanoic acid in biological samples and can be adapted for other matrices.[9]
-
Sample Preparation (Derivatization):
-
To an aqueous sample containing 2-Ethyloctanoic acid, add an internal standard.
-
Acidify the sample with hydrochloric acid.
-
Extract the acid into an organic solvent like hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst (e.g., triethylamine).
-
Heat the mixture to form the pentafluorobenzyl ester derivative.
-
After cooling, the excess derivatizing agent is removed, and the sample is ready for GC analysis.
-
-
GC Conditions:
-
Column: A cross-linked methyl silicone capillary column is suitable.
-
Detector: An electron capture detector (ECD) is used for high sensitivity with the halogenated derivative. A Flame Ionization Detector (FID) can also be used.[6]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: The injector, detector, and oven temperatures should be optimized for the specific derivative and column. A typical oven temperature program would start at a lower temperature and ramp up to a higher temperature to ensure good separation.[6]
-
-
Quantification: The concentration of 2-Ethyloctanoic acid is determined by comparing the peak area of its derivative to that of the internal standard.
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
This method is adapted from the analysis of 2-ethylhexanoic acid as an impurity.[10][11][12]
-
Sample Preparation:
-
Dissolve the sample containing 2-Ethyloctanoic acid in a suitable solvent, such as a mixture of water and an organic solvent like acetonitrile.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is commonly used.[10]
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid (for MS compatibility).[10]
-
Detector: UV detector set at an appropriate wavelength (e.g., 210 nm) or a suppressed conductivity detector for ion chromatography.[11][12]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Quantification: The concentration is determined from a calibration curve generated using standards of known concentrations.
Applications
Derivatives of 2-Ethyloctanoic acid, particularly its metal salts and esters, have a wide range of industrial applications.[5] These include:
-
Plasticizers: Esters of 2-Ethyloctanoic acid are used as plasticizers in polymers.
-
Lubricants: Its derivatives are components in the formulation of synthetic lubricants.
-
Coatings and Paints: Metal salts, such as cobalt and manganese 2-ethylhexanoates, act as driers in paints and varnishes, accelerating the curing process.[5]
-
PVC Stabilizers: Metal soaps of 2-Ethyloctanoic acid are used as heat stabilizers in polyvinyl chloride (PVC).[5]
-
Corrosion Inhibitors: Certain derivatives can act as corrosion inhibitors.
Toxicity and Safety
Understanding the toxicological profile of 2-Ethyloctanoic acid is critical for its safe handling and use.
GHS Classification for 2-Ethyloctanoic acid:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]
Toxicity of the related compound 2-Ethylhexanoic Acid (2-EHA):
-
Animal studies on 2-EHA have shown potential reproductive and developmental toxicity at high doses.[13][14][15]
-
The National Toxicology Program has investigated the potential human reproductive and developmental effects of related compounds.[14]
-
It is corrosive to metals and tissue.[16]
Handling and Safety Precautions:
-
Avoid contact with skin, eyes, and clothing.[17]
-
Use in a well-ventilated area or with local exhaust ventilation.[17]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[17]
Visualized Workflows and Pathways
The following diagrams illustrate key processes related to 2-Ethyloctanoic acid.
Caption: Industrial synthesis pathway for 2-Ethylhexanoic acid.
Caption: General workflow for GC analysis of 2-Ethyloctanoic acid.
References
- 1. 2-ethyloctanoic acid [webbook.nist.gov]
- 2. molport.com [molport.com]
- 3. 2-Ethyloctanoic acid | C10H20O2 | CID 91342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octanoic acid, 2-ethyl- [chembk.com]
- 5. isatis.net [isatis.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
- 9. Gas chromatographic determination of 2-ethylhexanoic acid in urine as its pentafluorobenzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2-Ethylhexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Study of combined multiple exposure and reproductive / developmental toxicity of 2-ethylhexanoic acid by screening method - Masaltsev - Hygiene and Sanitation [journals.eco-vector.com]
- 14. healthvermont.gov [healthvermont.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
